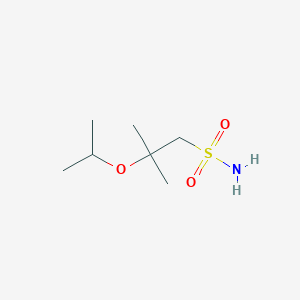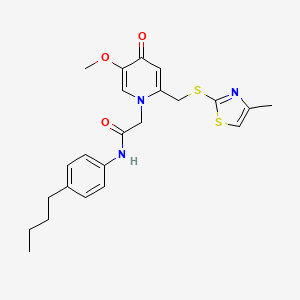![molecular formula C21H16N4O2S2 B3011092 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207028-81-6](/img/structure/B3011092.png)
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H16N4O2S2 and its molecular weight is 420.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Heterocyclic carboxamides, including structures similar to the specified compound, have been explored for their potential as antipsychotic agents. These compounds have been evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing promising results in behavioral models predictive of antipsychotic activity and minimal extrapyramidal side effects (Norman et al., 1996). Additionally, benzimidazole derivatives bearing acidic heterocycles have been investigated as angiotensin II receptor antagonists, demonstrating significant biological activity through varied synthetic approaches (Kohara et al., 1996).
Materials Science and Photoluminescence
Compounds containing benzothiadiazole cores have been synthesized and evaluated for their luminescent properties, leading to potential applications in the development of blue organic light-emitting diode (OLED) devices. These investigations highlight the utility of such molecules in fabricating electronic and photonic materials (Wang et al., 2021).
Organic Synthesis and Chemical Properties
Research into cyanoselenoacetamide and its reactions with hydrogen sulfide to form propane-bis(thioamide) showcases the synthetic versatility of compounds related to the one . These findings pave the way for the synthesis of thiazoles and other heterocyclic compounds, underlining the broad applicability of such molecules in organic synthesis (Dyachenko & Vovk, 2013).
Mécanisme D'action
Target of Action
The compound, also known as N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications .
Mode of Action
The compound’s mode of action is primarily through its role as an electron acceptor . It is part of the organic π-conjugated electron donor–acceptor (D–A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The compound’s interaction with its targets results in changes to the optoelectronic and photophysical properties .
Biochemical Pathways
The compound affects the biochemical pathways related to photovoltaics, fluorescence, and photocatalysis . It is involved in the electron transfer process, which is crucial in these pathways .
Pharmacokinetics
Its role in photovoltaics and fluorescence suggests that it may have unique optoelectronic and photophysical properties .
Result of Action
The compound’s action results in changes to the optoelectronic and photophysical properties of the system it is part of . This can lead to improved performance in photovoltaics, increased sensitivity in fluorescent sensors, and enhanced efficiency in photocatalytic applications .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, light is a crucial factor in its role as a photocatalyst . Additionally, the compound’s performance can be affected by the presence of other molecules in the system, such as electron donors in D–A systems .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-20(14-4-6-17-18(11-14)24-29-23-17)22-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUHQTPXASOUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)

![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)

![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)
![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)
![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)
![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011027.png)
![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)
![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)

